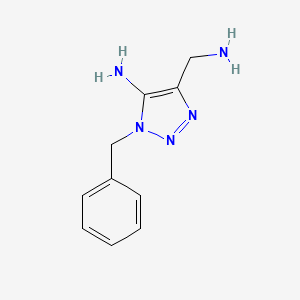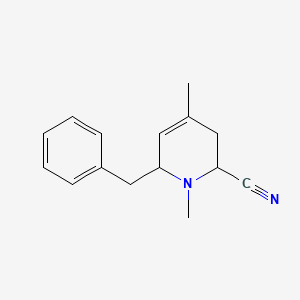
6-benzyl-1,4-dimethyl-3,6-dihydro-2H-pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-benzyl-1,4-dimethyl-3,6-dihydro-2H-pyridine-2-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with benzyl, methyl, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-1,4-dimethyl-3,6-dihydro-2H-pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with acetone followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-1,4-dimethyl-3,6-dihydro-2H-pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
6-benzyl-1,4-dimethyl-3,6-dihydro-2H-pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-benzyl-1,4-dimethyl-3,6-dihydro-2H-pyridine-2-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-benzyl-1,4-dimethyl-3,6-dihydro-2H-pyridine-2-carbonitrile: shares structural similarities with other pyridine derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which can confer unique chemical and biological properties
Properties
CAS No. |
92869-82-4 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
6-benzyl-1,4-dimethyl-3,6-dihydro-2H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C15H18N2/c1-12-8-14(17(2)15(9-12)11-16)10-13-6-4-3-5-7-13/h3-8,14-15H,9-10H2,1-2H3 |
InChI Key |
PBPZQAAXVOGKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C(C1)C#N)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



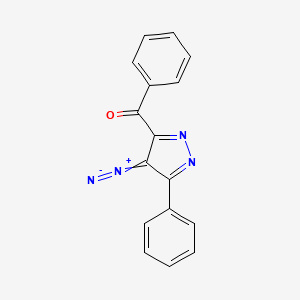
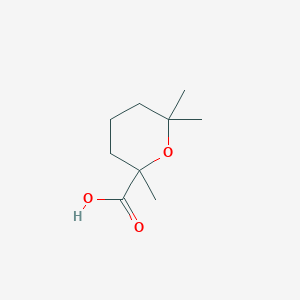
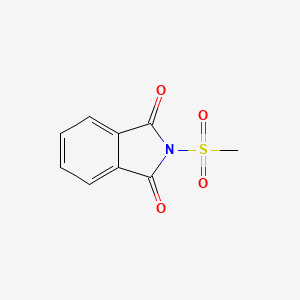
![8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B13993987.png)
![4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide](/img/structure/B13993998.png)
![2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]-](/img/structure/B13994004.png)
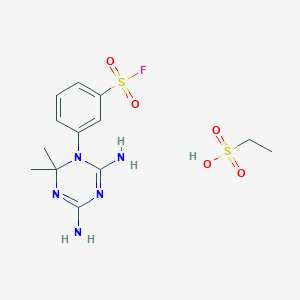
![Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester](/img/structure/B13994031.png)
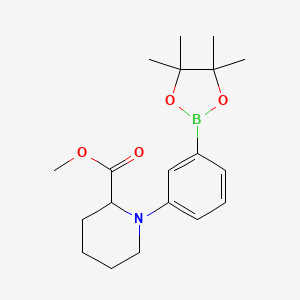
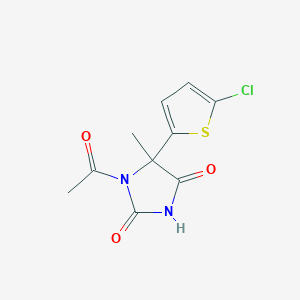
![[6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B13994041.png)
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B13994057.png)
